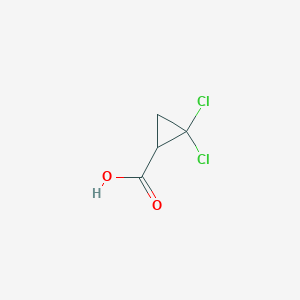

2,2-Dichlorocyclopropane-1-carboxylic acid

描述

Significance as a Fundamental Building Block in Complex Molecular Architectures

Carboxylic acids are well-established as versatile building blocks in organic synthesis, serving as precursors for numerous functional groups and participating in a wide array of coupling reactions. mdpi.comresearchgate.netnih.gov The presence of the carboxylic acid moiety in 2,2-Dichlorocyclopropane-1-carboxylic acid allows it to engage in typical acid-based transformations, enabling its incorporation into larger molecular frameworks.

The true synthetic potential of this molecule, however, lies in the unique reactivity of the gem-dihalocyclopropane ring. rsc.org Cyclopropanes are known for their high ring strain, which can be harnessed to drive various chemical reactions. researchgate.net The gem-dihalocyclopropane group, in particular, is a valuable precursor for a diverse range of structures, including monohalocyclopropanes, allenes, and larger ring systems. acs.orgacs.org This dual functionality—a reactive carboxylic acid "handle" attached to a transformable cyclopropane (B1198618) core—makes this compound a powerful tool for synthetic chemists.

The utility of cyclopropane derivatives as key intermediates is evident in the synthesis of numerous natural products and pharmacologically active compounds. researchgate.netanu.edu.auresearchgate.net The rigid, three-dimensional structure imparted by the cyclopropane ring can be crucial for biological activity. The dichlorinated nature of the ring in this compound offers additional pathways for functionalization that are not available to simple cyclopropanes, further expanding its utility in constructing complex and biologically relevant molecules.

Table 1: Synthetic Applications of Cyclopropane Carboxylic Acid Derivatives

| Starting Material Class | Reaction Type | Resulting Complex Architecture | Significance |

|---|---|---|---|

| Cyclopropanecarboxylic Acids | Esterification / Amidation | Pyrethroid Insecticides | Important agrochemicals with high efficacy. |

| Halogenated Cyclopropanes | Ring-opening / Rearrangement | Alkenes, Dienes, Allenes | Fundamental unsaturated systems for further synthesis. rsc.orgacs.org |

| Chiral Cyclopropane Derivatives | Asymmetric Synthesis | Enantiopure Pharmaceuticals (e.g., Cilastatin intermediate) researchgate.net | Access to stereochemically complex and potent drug molecules. researchgate.net |

Overview of Research Trajectories in Halogenated Cyclopropane Derivatives

Research into halogenated cyclopropane derivatives has a rich history, evolving from fundamental synthetic methods to highly sophisticated catalytic systems. The primary and most enduring method for synthesizing gem-dihalocyclopropanes is the addition of a dihalocarbene to an alkene. acs.org

Historically, the generation of dichlorocarbene (B158193) was achieved by reacting chloroform (B151607) with a strong base like potassium tert-butoxide. rsc.org While effective, this method had limitations. A significant advancement came with the development of phase-transfer catalysis (PTC) by Makosza in 1969, which allowed the reaction to be performed in a two-phase system using concentrated aqueous sodium hydroxide (B78521). rsc.orgacs.org This made the synthesis of gem-dichlorocyclopropanes more practical, safer, and efficient, greatly facilitating their use in organic synthesis. acs.org

Modern research continues to refine the synthesis of these valuable intermediates, with a focus on sustainability, efficiency, and stereoselectivity. rsc.orgscispace.com Key research trajectories include:

Catalyst Development: There is ongoing interest in moving beyond traditional rhodium and copper catalysts for cyclopropanation. rsc.org Iron, being more earth-abundant and less toxic, has emerged as a promising alternative for mediating carbene transfer reactions. researchgate.net

Photochemical Methods: Visible-light-mediated cyclopropanation represents a modern approach that utilizes light energy to drive the reaction, often under mild conditions. researchgate.net

Asymmetric Synthesis: The development of enantioselective cyclopropanation reactions is a major focus, as access to single-enantiomer cyclopropane-containing molecules is crucial for the pharmaceutical industry. rsc.orgnih.gov This is often achieved using chiral catalysts that can control the stereochemical outcome of the carbene addition.

Novel Precursors: While haloforms and diazo compounds are the traditional carbene precursors, research is exploring alternative starting materials to generate carbenes under different conditions, expanding the scope and functional group tolerance of cyclopropanation reactions. researchgate.net

These evolving methodologies ensure that halogenated cyclopropanes, including functionalized derivatives like this compound, will remain central to the construction of complex molecules for the foreseeable future. rsc.org

Table 2: Evolution of Synthetic Methods for gem-Dihalocyclopropanes

| Era | Methodology | Key Features | Reference |

|---|---|---|---|

| Classic (c. 1954) | Dihalocarbene generation from haloform and strong anhydrous base (e.g., t-BuOK). | Pioneering method, established carbene addition as the key route. | acs.orgrsc.org |

| Phase-Transfer Catalysis (c. 1969) | Two-phase system (e.g., CHCl₃, aq. NaOH) with a phase-transfer catalyst. | Improved safety, efficiency, and scalability; broadened applicability. | rsc.orgacs.org |

| Modern Catalytic | Transition-metal catalysis (e.g., Rh, Cu, Fe) with diazo compounds. | High stereoselectivity (asymmetric synthesis), functional group tolerance. | researchgate.netrsc.org |

| Emerging Methods | Visible-light photoredox catalysis. | Mild reaction conditions, novel activation pathways. | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

2,2-dichlorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGFEJPTKINGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383509, DTXSID10900966 | |

| Record name | 2,2-dichlorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10900966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5365-14-0 | |

| Record name | 2,2-dichlorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Dichlorocyclopropane 1 Carboxylic Acid

Conventional and Industrial Scale Synthesis Pathways

The industrial production of 2,2-dichlorocyclopropane-1-carboxylic acid and its derivatives relies on cost-effective and scalable synthetic routes. These pathways are designed to maximize yield and purity while minimizing operational complexity and cost.

Chlorination of Cyclopropane (B1198618) Carboxylic Acid Derivatives

A common strategy in the synthesis of carboxylic acid derivatives involves the conversion of the carboxylic acid moiety into a more reactive functional group, such as an acid chloride. This transformation is a key step in many synthetic sequences.

The conversion of a carboxylic acid to its corresponding acid chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to the fact that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the desired acid chloride. The reaction mechanism involves a nucleophilic acyl substitution, where the carboxylic acid's hydroxyl group is converted into a better leaving group, facilitating its replacement by a chloride ion.

While thionyl chloride is a common choice, other chlorinating agents such as phosphorus pentachloride (PCl₅) can also be employed for this transformation. The choice of reagent can depend on factors such as the substrate's sensitivity and the desired reaction conditions.

It is important to note that this method primarily addresses the conversion of the carboxylic acid group and does not typically result in the chlorination of the cyclopropane ring itself to form the 2,2-dichloro derivative.

For the industrial-scale synthesis of acid chlorides from carboxylic acids, optimization of reaction parameters is critical to ensure efficiency, safety, and cost-effectiveness. Key parameters that are typically optimized include:

Reaction Temperature: The rate of the reaction is temperature-dependent. A higher temperature can increase the reaction rate but may also lead to the formation of undesired byproducts. The optimal temperature is therefore a balance between reaction speed and selectivity.

Reagent Stoichiometry: The molar ratio of the chlorinating agent to the carboxylic acid is a crucial parameter. A slight excess of the chlorinating agent is often used to ensure complete conversion of the carboxylic acid. However, a large excess can lead to purification challenges and increased cost.

Solvent Selection: The choice of solvent can influence the reaction rate and the solubility of reactants and products. The reaction can sometimes be carried out neat (without a solvent), which can simplify the workup process.

Reaction Time: The duration of the reaction is monitored to ensure that the reaction has gone to completion. This is often determined by monitoring the evolution of gaseous byproducts or by analytical techniques such as gas chromatography (GC).

Byproduct Removal: The efficient removal of byproducts is essential for obtaining a pure product. In the case of thionyl chloride, the gaseous nature of the byproducts (SO₂ and HCl) facilitates their removal.

| Parameter | Typical Range/Condition |

| Chlorinating Agent | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) |

| Temperature | 50-100 °C (for SOCl₂) |

| Solvent | Often neat or in an inert solvent |

| Reaction Time | Monitored until gas evolution ceases |

Reactions Involving Chloroacetic Acid with Cyclopropanecarboxylic Acid

The synthesis of this compound can reportedly be achieved through a reaction involving chloroacetic acid and cyclopropanecarboxylic acid. semanticscholar.org However, detailed mechanistic studies and specific reaction conditions for this transformation are not extensively documented in readily available scientific literature. It is plausible that this reaction could proceed through a complex pathway involving the generation of a dichlorocarbene (B158193) precursor from chloroacetic acid, which then reacts with the cyclopropane ring. Further research is required to fully elucidate the mechanism and optimize the conditions for this synthetic route.

Reactions Involving 2,2,2-Trichloroethanol (B127377) with Cyclopropanecarboxylic Acid

Another mentioned, yet less detailed, synthetic route involves the reaction of 2,2,2-trichloroethanol with cyclopropanecarboxylic acid. semanticscholar.org 2,2,2-Trichloroethanol is known to be a source of dichlorocarbene under certain basic conditions. It is hypothesized that this reaction proceeds via the in-situ generation of dichlorocarbene, which then adds to a suitable precursor derived from cyclopropanecarboxylic acid. As with the chloroacetic acid route, specific experimental protocols and mechanistic details for this particular reaction are not well-established in the reviewed literature.

Formation from Alpha,Beta-Unsaturated Carboxylic Acid Esters via Carbene Addition

A well-established and versatile method for the synthesis of dichlorocyclopropanes is the addition of dichlorocarbene to an alkene. This approach can be adapted to produce this compound by using an α,β-unsaturated carboxylic acid ester, such as ethyl acrylate, as the starting material.

The dichlorocarbene (:CCl₂) is a highly reactive intermediate that is typically generated in situ. A common method for its generation is the reaction of chloroform (B151607) (CHCl₃) with a strong base, such as sodium hydroxide (B78521) or potassium tert-butoxide, often in the presence of a phase-transfer catalyst. researchgate.net The phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase where the chloroform and the alkene are present, enabling the deprotonation of chloroform to form the trichloromethyl anion (CCl₃⁻). This anion then readily eliminates a chloride ion to yield dichlorocarbene.

The generated dichlorocarbene then undergoes a [1+2] cycloaddition reaction with the double bond of the α,β-unsaturated ester. This reaction is typically stereospecific. The resulting this compound ester can then be hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Reaction Scheme:

Dichlorocarbene Generation: CHCl₃ + NaOH → :CCl₂ + NaCl + H₂O

Cycloaddition: R-CH=CH-COOR' + :CCl₂ → R-CH(C(Cl)₂)CH-COOR'

Hydrolysis: R-CH(C(Cl)₂)CH-COOR' + H₂O → R-CH(C(Cl)₂)CH-COOH + R'OH

| Step | Reagents and Conditions |

| Carbene Generation | Chloroform (CHCl₃), Sodium Hydroxide (NaOH), Phase-transfer catalyst (e.g., quaternary ammonium salt) |

| Cycloaddition | α,β-Unsaturated ester (e.g., ethyl acrylate), Dichlorocarbene (:CCl₂) |

| Hydrolysis | Acidic or basic conditions |

This method offers a reliable and adaptable route to this compound and its derivatives, with the potential for optimization for industrial-scale production through careful control of reaction parameters such as temperature, catalyst loading, and reaction time.

Dichlorocarbene Generation Strategies (e.g., from Ethyl Trichloroacetate)

Dichlorocarbene (CCl2) is a highly reactive intermediate essential for the synthesis of gem-dihalocyclopropanes. alchetron.com While commonly generated from chloroform and a strong base, an alternative and often higher-yielding method involves the use of ethyl trichloroacetate (B1195264). alchetron.comwikipedia.orgacs.org

The reaction of ethyl trichloroacetate with a base such as sodium methoxide, sodium ethoxide, or potassium t-butoxide effectively generates dichlorocarbene. acs.org This method can provide significantly higher yields of the corresponding cyclopropane derivatives compared to reactions using chloroform as the carbene precursor. acs.org The enhanced yield is attributed to the avoidance of a side reaction that occurs between dichlorocarbene and the alcohol formed when chloroform is the starting material. acs.org

Other precursors for dichlorocarbene include phenyl(trichloromethyl)mercury, which decomposes thermally to release CCl2, and dichlorodiazirine, which decomposes upon photolysis. alchetron.comchemeurope.com Dechlorination of carbon tetrachloride with magnesium using ultrasound is another method that is tolerant of ester and carbonyl functional groups due to the absence of a strong base. alchetron.comchemeurope.com

Below is a table summarizing various methods for dichlorocarbene generation:

| Precursor | Reagent/Condition | Notes |

|---|---|---|

| Ethyl Trichloroacetate | Sodium Methoxide/Ethoxide or Potassium t-butoxide | Often results in higher yields compared to the chloroform method. acs.org |

| Chloroform | Potassium t-butoxide or aqueous Sodium Hydroxide | Commonly used method. alchetron.com |

| Phenyl(trichloromethyl)mercury | Thermal decomposition | Releases CCl2 upon heating. alchetron.comchemeurope.com |

| Dichlorodiazirine | Photolysis | Stable in the dark, decomposes with light. alchetron.comchemeurope.com |

| Carbon Tetrachloride | Magnesium with ultrasound | Tolerant to esters and carbonyl compounds. alchetron.comchemeurope.com |

Phase Transfer Catalysis in Dichlorocyclopropanation Reactions

Phase transfer catalysis (PTC) is a powerful technique employed to facilitate reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. nih.govyoutube.com In the context of dichlorocyclopropanation, PTC is instrumental in transferring the hydroxide ion (or another base) from the aqueous phase to the organic phase where the alkene substrate and the dichlorocarbene precursor (often chloroform) are located. alchetron.comtandfonline.com

The active species, dichlorocarbene, is generated at the interface of the two phases from the reaction of chloroform with a base, such as sodium hydroxide. tandfonline.comresearchgate.net The presence of a phase transfer catalyst, such as a quaternary ammonium salt like benzyltriethylammonium bromide, significantly enhances the rate of the dichlorocyclopropanation reaction. alchetron.comtandfonline.comresearchgate.net The catalyst facilitates the migration of the hydroxide ion into the organic phase, where it can react with chloroform to generate dichlorocarbene in close proximity to the alkene, thus promoting the desired cyclopropanation. ias.ac.in

The use of PTC offers several advantages, including milder reaction conditions, increased reaction rates, and improved yields. nih.gov The kinetics of dichlorocyclopropanation under PTC conditions have been studied, with factors such as agitation speed, catalyst concentration, base concentration, and temperature influencing the reaction rate. researchgate.netias.ac.in

| Catalyst Type | Example | Role in Reaction |

|---|---|---|

| Quaternary Ammonium Salts | Benzyltriethylammonium bromide | Facilitates migration of hydroxide ions into the organic phase. alchetron.com |

| Zwitterionic Compounds | Trialkylammonium propansultan | Acts as a highly reactive phase-transfer catalyst. tandfonline.com |

Precursor Synthesis and Derivatization Approaches

Oxidation of Cyclopropanecarboxaldehyde (B31225) for Cyclopropanecarboxylic Acid Formation

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. In the context of cyclopropane derivatives, cyclopropanecarboxaldehyde can be oxidized to form cyclopropanecarboxylic acid. A notable method for this conversion is the non-catalytic oxidation using molecular oxygen as the oxidant. google.com This process can be carried out at temperatures ranging from 50° to 100° C and pressures of 1 to 10 bar absolute, often in the presence of an inert organic solvent. google.com The molecular oxygen can be supplied as pure oxygen, air, or oxygen-enriched air. google.com The rate of this oxidation is primarily dependent on oxygen mass transfer. google.com

Carboxylic Acid Formation via Grignard Reactions with Carbon Dioxide

A versatile method for the synthesis of carboxylic acids involves the carboxylation of Grignard reagents. libretexts.orglibretexts.org This reaction entails the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of carbon dioxide (dry ice). tamu.edujove.com The initial product is a magnesium carboxylate salt, which upon subsequent acidification with an aqueous acid like HCl, yields the free carboxylic acid. libretexts.orgtamu.edu This method allows for the formation of a new carbon-carbon bond and adds one carbon atom to the original organic halide used to prepare the Grignard reagent. jove.comtransformationtutoring.com

A key limitation of this method is the incompatibility of Grignard reagents with acidic protons or reactive functional groups such as -OH, -NH, -SH, or C=O in the starting halide. libretexts.orgjove.com

Hydrolysis of Nitrile Precursors for Carboxylic Acid Synthesis

The hydrolysis of nitriles is a well-established route to carboxylic acids. libretexts.orgchemguide.co.uk This transformation can be achieved under either acidic or basic conditions by heating the nitrile with an aqueous solution of a strong acid (like HCl) or a base (like NaOH). commonorganicchemistry.combyjus.com

Under acidic conditions, the nitrile is heated under reflux with a dilute acid, which protonates the nitrogen atom, making the cyano carbon more electrophilic and susceptible to nucleophilic attack by water. chemguide.co.ukjove.com This process typically yields the free carboxylic acid directly. chemguide.co.uk

In basic hydrolysis, the nitrile is heated with an alkali solution, such as sodium hydroxide. chemguide.co.uk The reaction proceeds through the nucleophilic attack of the hydroxide ion on the nitrile carbon. organicchemistrytutor.com This initially forms the salt of the carboxylic acid (a carboxylate), which then requires an acidic workup to protonate the carboxylate and afford the final carboxylic acid product. chemguide.co.ukorganicchemistrytutor.com

The hydrolysis of nitriles is a robust method and is often part of a two-step sequence where an alkyl halide is first converted to a nitrile via an SN2 reaction with a cyanide salt, followed by hydrolysis to the carboxylic acid. libretexts.org

Oxidative Cleavage of Alkenes to Carboxylic Acids

The oxidative cleavage of carbon-carbon double bonds in alkenes is a powerful synthetic tool for the preparation of carboxylic acids. masterorganicchemistry.comjove.com Ozonolysis, followed by an oxidative work-up, is a common method to achieve this transformation. masterorganicchemistry.comlibretexts.org In this process, the alkene is first treated with ozone (O3) to form an ozonide intermediate. jove.comlibretexts.org Subsequent treatment with an oxidizing agent, such as hydrogen peroxide (H2O2), cleaves the ozonide and oxidizes the resulting fragments. masterorganicchemistry.com If the alkene has a vinylic hydrogen (a hydrogen attached to one of the double-bonded carbons), that carbon will be oxidized to a carboxylic acid. masterorganicchemistry.com

Other strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) under warm conditions, can also be used to cleave alkenes and produce carboxylic acids. libretexts.org A variety of other reagents and catalytic systems have also been developed for the oxidative cleavage of olefins to the corresponding ketones or carboxylic acids. organic-chemistry.org

Stereoselective and Asymmetric Synthesis of this compound and its Analogues

The synthesis of stereochemically defined cyclopropanes is a significant area of research due to the prevalence of the cyclopropane motif in biologically active molecules and natural products. The rigid structure of the cyclopropane ring allows it to act as a conformational constraint in molecules, which can enhance binding to biological targets and improve metabolic stability. This section details advanced methodologies for controlling the stereochemistry in the synthesis of this compound and related structures.

Chiral Pool Approaches (e.g., D-Mannitol)

The chiral pool approach is a strategy in asymmetric synthesis that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. These chiral molecules, such as carbohydrates, amino acids, and terpenes, possess multiple stereocenters that can be manipulated through chemical transformations to build complex chiral target molecules. D-Mannitol is a particularly versatile starting material from the chiral pool due to its C2 symmetry and multiple hydroxyl groups, which allow for a variety of selective chemical modifications. researchgate.net

In the context of synthesizing chiral cyclopropane derivatives, D-mannitol can be used to create chiral building blocks. researchgate.net For instance, a synthetic route might involve the transformation of D-mannitol into a chiral olefin precursor. The inherent stereochemistry of the mannitol (B672) backbone would direct the subsequent dichlorocyclopropanation step, leading to an enantiomerically enriched product. This strategy effectively transfers the chirality from the starting material to the final cyclopropane-containing molecule. While specific routes starting from D-mannitol to this compound are highly specialized, the principle demonstrates the power of using nature's own chiral molecules to achieve stereocontrol in complex syntheses. jocpr.com

Diastereoselective Dichlorocyclopropanation Strategies

Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the context of dichlorocyclopropanation, this often involves the use of a chiral auxiliary attached to the olefinic precursor. The auxiliary creates a chiral environment that sterically or electronically biases the approach of the dichlorocarbene reagent to one face of the double bond.

One approach involves using optically pure α,β-unsaturated carboxylic acid derivatives, such as those derived from a chiral camphorpyrazolidinone, as Michael acceptors for a sulfur ylide. chemrxiv.org The stereochemical outcome of such cyclopropanation reactions can be highly dependent on the specific chiral auxiliary and the polarity of the solvent used. chemrxiv.org Another powerful strategy is substrate-directed cyclopropanation, where a functional group already present in the molecule, such as a hydroxyl group, directs the reagent to a specific face of the alkene. For example, a hydroxy-directed dichlorocyclopropanation can be employed to establish a specific trans relationship between the chloride and the carbinol group on the cyclopropane ring. nih.gov These methods allow for the synthesis of cyclopropanes with high diastereoselectivity (dr > 20:1). nih.gov

The table below summarizes findings on diastereoselective cyclopropanation using a chiral auxiliary.

| Substrate | Chiral Auxiliary | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |

| β-phenyl derivative | Camphorpyrazolidinone | Toluene | Exclusive formation of one diastereomer | - |

| β-phenyl derivative | Camphorpyrazolidinone | Acetonitrile (B52724) | Exclusive formation of the other diastereomer | - |

| N-acryloyl derivative | Bornane- beilstein-journals.orgnih.gov-sultam | Toluene | 1:1 | 40% |

| N-acryloyl derivative | Bornane- beilstein-journals.orgnih.gov-sultam | Acetonitrile | 1:1 | 30% |

| Data derived from studies on asymmetric cyclopropanation using chiral auxiliaries and sulfur ylides. chemrxiv.org |

Application of Heck Coupling Reactions in Chiral Synthesis

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org The asymmetric Heck reaction, in particular, has become a powerful tool for the enantioselective construction of tertiary and quaternary stereocenters. beilstein-journals.orgchim.it

In the synthesis of chiral dichlorocyclopropane precursors, the asymmetric Heck reaction can be used to create a chiral center adjacent to a double bond. This reaction often employs chiral phosphine (B1218219) ligands, such as BINAP, which coordinate to the palladium catalyst and control the facial selectivity of the olefin insertion step. beilstein-journals.orglibretexts.org For example, the asymmetric arylation of a cyclic olefin like dihydrofuran can produce chiral products that serve as precursors for further functionalization. beilstein-journals.org The resulting chiral alkene, with its well-defined stereocenter, can then undergo dichlorocyclopropanation. The existing stereocenter can influence the diastereoselectivity of the cyclopropanation step, leading to a final product with high enantiomeric and diastereomeric purity. The intramolecular version of the Heck reaction is particularly effective for creating complex ring systems with high levels of stereocontrol. chim.itlibretexts.org

Factors influencing the success of the asymmetric Heck reaction include the choice of chiral ligand, the nature of the leaving group on the aryl or vinyl partner, and the reaction conditions. beilstein-journals.orglibretexts.org

Enantiomeric Synthesis of Related Dichlorocyclopropanecarboxylates

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. For dichlorocyclopropanecarboxylates and their analogues, several modern strategies have been developed that bypass the need for chiral auxiliaries or resolutions by using chiral catalysts.

Biocatalysis offers a powerful method for asymmetric cyclopropanation. Engineered heme-containing enzymes, such as variants of dehaloperoxidase, can catalyze the cyclopropanation of vinyl esters with ethyl diazoacetate to produce cyclopropanol (B106826) derivatives with exceptional levels of diastereo- and enantioselectivity. acs.orgrochester.eduwpmucdn.com These enzymatic reactions can achieve up to 99.5:0.5 diastereomeric and enantiomeric ratios. rochester.eduwpmucdn.com The enzyme's active site creates a precisely defined chiral pocket that forces the reaction to proceed through a favored stereochemical pathway.

Another innovative approach is the modular enantioselective synthesis of cis-cyclopropanes through the photodecarboxylation of N-hydroxyphthalimide esters in the presence of a 2-substituted benzothiazoline. nih.gov This method is activated by visible light without an external photocatalyst and can produce cis-diarylcyclopropanes in good yields with high enantio- and diastereoselectivities. nih.gov

The table below presents results from an engineered dehaloperoxidase-catalyzed enantioselective cyclopropanation.

| Substrate | Catalyst Variant | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Yield |

| Vinyl Benzoate | DHP(H55A, V59A) | 99.5:0.5 | 99.5:0.5 | Quantitative |

| Cyclopropyl-substituted vinyl ester | DHP(H55A, V59A) | >99:1 | 95:5 | 90% |

| Linear alkyl vinyl ester | DHP(H55A, V59A) | 77:23 | 68:32 | 5-13% |

| Data derived from biocatalytic asymmetric cyclopropanation of vinyl esters. acs.orgwpmucdn.com |

Stereoselective Synthesis of Substituted Cyclopropane Carboxylic Acids

Stereoselective methods for synthesizing substituted cyclopropane carboxylic acids are diverse and crucial for accessing a wide range of functionalized building blocks. These methods are broadly categorized as either stereospecific, where the stereochemistry of the starting alkene dictates the stereochemistry of the cyclopropane product, or stereoselective, where a reagent or catalyst controls the stereochemical outcome.

A notable stereospecific method is the samarium-promoted cyclopropanation of unmasked α,β-unsaturated carboxylic acids using samarium metal and iodoform (B1672029) (CHI₃). organic-chemistry.org This reaction proceeds with complete stereospecificity, where (E)-unsaturated acids yield trans-cyclopropanecarboxylic acids and (Z)-unsaturated acids yield the cis-isomers. organic-chemistry.org The direct use of unprotected carboxylic acids is a significant advantage, as it eliminates the need for protection and deprotection steps. organic-chemistry.org

Photoredox-catalyzed reactions have also emerged as powerful tools. A decarboxylative radical addition-polar cyclization cascade can generate functionalized cyclopropanes from aliphatic carboxylic acids and electron-deficient homoallyl chlorides. nih.govbris.ac.uk This method is tolerant of a wide range of functional groups on both coupling partners. nih.govbris.ac.uk Furthermore, new protocols for the diastereoselective cyclopropanation of unactivated alkenes with acidic carbon pronucleophiles have been developed, expanding the scope of accessible cyclopropane structures. nih.gov These methods often furnish complementary stereochemistry compared to traditional metal-catalyzed approaches. nih.gov

Elucidation of Reaction Mechanisms and Chemical Transformations

Nucleophilic Substitution Reactions of Chlorine Atoms and Other Functional Groups

The gem-dichlorocyclopropane moiety is a key feature of 2,2-Dichlorocyclopropane-1-carboxylic acid, and the chlorine atoms are susceptible to nucleophilic substitution. These reactions can proceed with the retention of the cyclopropane (B1198618) ring or, under certain conditions, be accompanied by ring-opening.

The nature of the nucleophile plays a significant role in the reaction pathway. Studies on substituted gem-dichlorocyclopropanes have shown that reactions with phenols in the presence of a base can lead to the substitution of the endocyclic chlorine atoms. For instance, the interaction of halomethyl-gem-dichlorocyclopropanes with phenols in dimethyl sulfoxide (B87167) has been reported to yield aryloxy derivatives. lew.ro

Furthermore, the hydrolysis of gem-dichlorocyclopropanes can lead to the formation of cyclopropanones, which are often unstable and may undergo further reactions. The hydrolysis of 2,2-dichloropropane, a related structure, yields acetone (B3395972) through an unstable 2,2-propanediol intermediate. doubtnut.comtardigrade.indoubtnut.comtardigrade.in This suggests that the hydrolysis of this compound could potentially lead to a cyclopropanone (B1606653) derivative.

It is important to note that ring cleavage is a competing reaction pathway in nucleophilic substitution reactions of gem-dichlorocyclopropanes, particularly with certain substrates and reaction conditions. For example, the reaction of 2-bromo-2-phenyl-gem-dichlorocyclopropane with phenols resulted in the cleavage of the cyclopropane ring. lew.ro The presence of the carboxylic acid group in the target molecule may also influence the reactivity and the distribution of products between substitution and ring-opening pathways.

Reduction Reactions of the Cyclopropane Moiety

The reduction of this compound can target either the carboxylic acid group or the dichlorocyclopropane ring, leading to a variety of products.

Catalytic hydrogenation is a common method for the reduction of functional groups. In the case of alkenyl-gem-dichlorocyclopropanes, hydrogenation in the presence of a Pd/C catalyst has been shown to yield isomeric alkyl-gem-dichlorocyclopropanes. finechem-mirea.ru This indicates that the cyclopropane ring itself is stable under these conditions, and the reduction occurs at the double bond. While specific studies on the catalytic hydrogenation of this compound focusing on the cyclopropane moiety were not found, it is plausible that under appropriate conditions, the double bonds within the molecule could be reduced while leaving the cyclopropane ring intact. The stereochemical outcome of such reactions, in terms of cis/trans isomer ratios of the resulting substituted cyclopropanes, would be influenced by the catalyst and reaction conditions.

Selective dechlorination of the gem-dichloro group is a potential reduction pathway. While specific literature on the selective hydrogenating dechlorination of this compound is scarce, general methods for the reduction of gem-dihalocyclopropanes are known. These reactions can lead to monochlorocyclopropanes or completely dechlorinated cyclopropanes. The selectivity of these processes is highly dependent on the reducing agent and the reaction conditions.

Oxidation Reactions to Complex Carboxylic Acid Derivatives

The oxidation of this compound can potentially lead to ring-opened products, resulting in the formation of more complex carboxylic acid derivatives, such as dicarboxylic acids. The strained cyclopropane ring is susceptible to cleavage under oxidative conditions.

Oxidative ring-opening of cyclopropane derivatives, in general, can be achieved through various methods, including radical reactions. For example, the oxidative radical ring-opening and cyclization of methylenecyclopropanes (MCPs) with aldehydes have been reported to yield 2-acyl-3,4-dihydronaphthalenes. nih.gov While this specific reaction is not directly applicable, it demonstrates the principle of cyclopropane ring opening under oxidative radical conditions.

Another potential pathway for the formation of dicarboxylic acids is through the oxidation of cyclic ketones, which could be formed as intermediates from the hydrolysis of the gem-dichlorocyclopropane. The oxidation of cyclic ketones with oxygen or air in the presence of transition metal catalysts is a known method for producing dicarboxylic acids. doubtnut.com For instance, the oxidation of cyclopentanone (B42830) can yield glutaric acid with high selectivity. doubtnut.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound can undergo various transformations to yield esters and other derivatives.

Fischer Esterification: This is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst. lew.rodoubtnut.comfinechem-mirea.runih.govacs.orgorganic-chemistry.org The reaction is an equilibrium process, and to favor the formation of the ester, either the alcohol is used in excess or the water formed during the reaction is removed. lew.rodoubtnut.comnih.govacs.org

The mechanism of Fischer esterification involves several reversible steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. lew.ronih.govacs.org

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. lew.rodoubtnut.comacs.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). nih.govacs.org

Elimination of water: A molecule of water is eliminated, and a resonance-stabilized carbocation is formed. finechem-mirea.ru

Deprotonation: The protonated ester is deprotonated to give the final ester product and regenerate the acid catalyst. lew.ronih.govacs.org

Interactive Data Table: Key Steps in Fischer Esterification

| Step | Description | Intermediate/Product |

| 1 | Protonation of carbonyl oxygen | Activated carboxylic acid |

| 2 | Nucleophilic attack by alcohol | Tetrahedral intermediate |

| 3 | Proton transfer | Intermediate with a water leaving group |

| 4 | Elimination of water | Protonated ester |

| 5 | Deprotonation | Ester |

Diazomethane (B1218177) Reactions: Carboxylic acids can be converted to their methyl esters under mild conditions using diazomethane (CH₂N₂). tardigrade.inyoutube.comnsf.gov This reaction is highly efficient and often proceeds to completion due to the formation of nitrogen gas, which is a very stable leaving group. youtube.com

The mechanism for esterification with diazomethane is as follows:

Protonation of diazomethane: The carboxylic acid protonates the diazomethane molecule. youtube.com

Nucleophilic attack by the carboxylate: The resulting carboxylate anion then acts as a nucleophile and attacks the methyl group of the protonated diazomethane in an Sₙ2 reaction. nsf.gov

Formation of the methyl ester and nitrogen gas: This leads to the formation of the methyl ester and the evolution of nitrogen gas. youtube.comnsf.gov

Due to the hazardous nature of diazomethane, a safer alternative, trimethylsilyldiazomethane (B103560) (TMS-diazomethane), is often used. researchgate.net

Interactive Data Table: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Alcohol, Acid Catalyst | Typically requires heat | Reagents are inexpensive and readily available | Equilibrium reaction, may require removal of water |

| Diazomethane Reaction | Diazomethane | Mild, often at room temperature | High yield, irreversible | Diazomethane is toxic and explosive |

Amide Bond Formation via Carbodiimide (B86325) Coupling Reagents (DCC, EDCI)

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. However, the direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org Carbodiimide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are widely employed to facilitate this transformation by activating the carboxylic acid. orgoreview.comchemistrysteps.com

The mechanism for this coupling reaction, as applied to this compound, proceeds through several key steps. libretexts.orgchemistrysteps.com Initially, the carboxylic acid protonates one of the nitrogen atoms of the carbodiimide (DCC or EDCI). orgoreview.com This is followed by the nucleophilic attack of the resulting carboxylate anion on the central carbon atom of the protonated carbodiimide. This addition forms a highly reactive O-acylisourea intermediate, which is an excellent leaving group. youtube.comyoutube.com

The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated O-acylisourea intermediate. libretexts.orgyoutube.com This forms a tetrahedral intermediate which subsequently collapses, eliminating the urea (B33335) byproduct (dicyclohexylurea for DCC, or a water-soluble urea for EDCI) and yielding the desired 2,2-dichlorocyclopropane-1-carboxamide (B1297587). orgoreview.com The formation of the stable urea byproduct provides the thermodynamic driving force for the reaction.

Table 1: Key Intermediates in Carbodiimide Coupling

| Step | Intermediate/Reagent | Function |

|---|---|---|

| 1 | This compound | Protonates the carbodiimide |

| 2 | DCC or EDCI | Coupling reagent, activates the carboxylic acid |

| 3 | O-Acylisourea | Highly reactive intermediate with a good leaving group |

| 4 | Amine | Nucleophile |

| 5 | Tetrahedral Intermediate | Formed from the amine attack on the O-acylisourea |

The existence of 2,2-dichlorocyclopropane-1-carboxamide demonstrates the successful application of this methodology to this specific substrate. chemscene.com

Conversion to Acyl Chlorides Using Thionyl Chloride

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in the synthesis of esters, amides, and anhydrides. masterorganicchemistry.com A standard and effective method for converting carboxylic acids into their corresponding acyl chlorides is through treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgopenstax.org This reaction is applicable to this compound, yielding 2,2-dichlorocyclopropane-1-carbonyl chloride.

The reaction mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. libretexts.orglibretexts.org This is followed by the departure of a chloride ion, resulting in the formation of a protonated acyl chlorosulfite intermediate. This intermediate is highly reactive because the chlorosulfite group is an excellent leaving group. openstax.org The chloride ion, generated in the previous step, then acts as a nucleophile and attacks the carbonyl carbon. libretexts.orglibretexts.org The subsequent reformation of the carbonyl double bond leads to the elimination of the leaving group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion. masterorganicchemistry.com The evolution of gaseous SO₂ helps to drive the reaction to completion. masterorganicchemistry.com A final deprotonation step by a base (such as pyridine, often used as a solvent or catalyst) yields the final acyl chloride product. reddit.com

Reaction Scheme: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl Where R = 2,2-dichlorocyclopropyl

This transformation is a key step, as the resulting 2,2-dichlorocyclopropane-1-carbonyl chloride is significantly more reactive than the parent carboxylic acid. The synthesis of related compounds like cyclopropane carbonyl chloride and 2,2-dimethylcyclopropane formyl chloride using thionyl chloride is well-documented, underscoring the reliability of this method. osti.govgoogle.com

Thioesterification and Anhydride (B1165640) Formation

Thioesterification: Thioesters are important biological and synthetic intermediates. libretexts.org The thioesterification of this compound can be achieved through several methods. One common approach involves the reaction of the carboxylic acid with a thiol (R'-SH) in the presence of a dehydrating agent like DCC, following a mechanism similar to amide bond formation where the thiol acts as the nucleophile instead of an amine. wikipedia.org Alternatively, the pre-formed 2,2-dichlorocyclopropane-1-carbonyl chloride can readily react with a thiol to produce the corresponding thioester and HCl. wikipedia.org More recent methods have also utilized reagents like sulfuryl fluoride (B91410) (SO₂F₂) to mediate the direct thioesterification of carboxylic acids with thiols under mild conditions. researchgate.net

Anhydride Formation: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of a carboxylic acid, often at high temperatures. khanacademy.org However, a more versatile laboratory method for preparing both symmetrical and mixed anhydrides involves the reaction of an acyl chloride with a carboxylate salt. jackwestin.comlibretexts.org Therefore, 2,2-dichlorocyclopropane-1-carbonyl chloride can react with the sodium or potassium salt of this compound (or another carboxylic acid) in a nucleophilic acyl substitution reaction to form the corresponding anhydride. libretexts.orgyoutube.com The carboxylate anion acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride and displacing the chloride leaving group. jackwestin.com

Influence of Cyclopropane Ring Strain on Reactivity Profiles

The three-membered ring of cyclopropane derivatives is characterized by significant ring strain due to the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This strain imparts unique chemical properties, influencing the reactivity of the molecule.

Electrophilicity of Cyclopropane Carbons

In contrast to the carbons in larger, less strained cycloalkanes, the carbons of a cyclopropane ring exhibit increased p-character in their C-C bonds, which gives the ring some resemblance to a C=C double bond. For gem-dihalocyclopropanes, this inherent reactivity is further modified. While the ring can react with certain electrophilic reagents, leading to ring-opening, the presence of electron-withdrawing groups also makes the cyclopropane carbons susceptible to nucleophilic attack under certain conditions. acs.org The carbons in the 2,2-dichlorocyclopropane ring, particularly C2 which bears the two chlorine atoms, are rendered significantly electrophilic due to the strong electron-withdrawing inductive effect of the halogens. This makes the ring susceptible to ring-opening reactions initiated by nucleophiles, a key feature of the reactivity of functionalized cyclopropanes. duke.edu

Inductive Effects of Dichloro Substituents on Transition State Stabilization

The two chlorine atoms at the C2 position exert a powerful electron-withdrawing inductive effect (-I effect). vedantu.comquora.com This effect polarizes the C-Cl bonds and, by extension, the C-C bonds within the cyclopropane ring, increasing the electrophilicity of the ring carbons. stackexchange.com

In reactions involving the formation of a transition state with developing negative charge near the ring, such as nucleophilic attack on the carbonyl carbon or on the ring itself, this inductive effect can be stabilizing. By withdrawing electron density, the dichloro substituents can delocalize and stabilize the partial negative charge in the transition state, thereby lowering the activation energy of the reaction. Conversely, for reactions proceeding through a transition state with significant positive charge development (carbocationic character) adjacent to the ring, the strong -I effect of the dichloro group would be destabilizing.

Advanced Halogenation Reactions (e.g., O-Mono-/Di-/Tri-fluoromethylation of Carboxylic Acids)

The introduction of fluorinated methyl groups (e.g., -CH₂F, -CHF₂, -CF₃) onto molecules can significantly alter their biological and chemical properties. Recent advancements have provided methods for the direct O-fluoromethylation of carboxylic acids. chemrevlett.com

The O-trifluoromethylation of this compound can be accomplished using hypervalent iodine reagents. bohrium.comnih.gov A common method involves the formation and activation of an acyloxy(phenyl)trifluoromethyl-λ³-iodane intermediate. researchgate.net The reaction is often facilitated by a Lewis acid, such as zinc chloride (ZnCl₂), which enhances the reactivity of the trifluoromethylating agent. bohrium.comnih.gov The reaction proceeds by initial deprotonation of the carboxylic acid, followed by reaction with the hypervalent iodine reagent to form the acyloxy-iodane intermediate. Subsequent reductive elimination transfers the -CF₃ group to the carboxylate oxygen, yielding the trifluoromethyl ester. researchgate.net This methodology has been shown to be compatible with a wide range of aliphatic and aromatic carboxylic acids. bohrium.comnih.gov Similarly, reagents have been developed for O-monofluoromethylation, extending the toolbox for creating fluorinated derivatives of carboxylic acids like this compound. chemrevlett.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| O-Acylisourea |

| 2,2-Dichlorocyclopropane-1-carboxamide |

| Dicyclohexylurea |

| Thionyl chloride |

| 2,2-Dichlorocyclopropane-1-carbonyl chloride |

| Sulfur dioxide |

| Acyl chlorosulfite |

| Pyridine |

| Thioester |

| Thiol |

| Sulfuryl fluoride |

| Anhydride |

| Trifluoromethyl ester |

| Zinc chloride |

Synthesis and Characterization of Advanced Derivatives and Analogues

Amide-Type Derivatives: Synthesis from 2,2-Dichlorocyclopropane-1-carboxylic Acid

The conversion of this compound into its corresponding amide derivatives represents a fundamental transformation for creating compounds with potential biological activity. The general approach involves the activation of the carboxylic acid, followed by reaction with a suitable amine.

A common method for this transformation is the conversion of the carboxylic acid to its more reactive acid chloride. This is typically achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2,2-dichlorocyclopropane-1-carbonyl chloride is then reacted with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct, yielding the desired amide.

Various amines can be employed in this reaction, leading to a wide range of N-substituted amide derivatives. The choice of amine is crucial as it introduces different functionalities and steric bulk to the final molecule, which can significantly influence its properties. For instance, reacting the acid chloride with aniline (B41778) derivatives would yield N-aryl amides, while using aliphatic amines would result in N-alkyl amides. The reaction conditions, such as solvent and temperature, are optimized to maximize yield and purity.

Recent studies have also explored direct coupling methods that avoid the isolation of the acid chloride intermediate. iajpr.com These one-pot procedures often utilize coupling reagents that activate the carboxylic acid in situ, allowing for a more streamlined and efficient synthesis. iajpr.com A variety of useful amides have been prepared using this approach, with both aromatic and aliphatic carboxylic acids being successfully converted to their corresponding amides in excellent yields. iajpr.com

The characterization of these amide derivatives is typically performed using standard spectroscopic techniques. Proton and carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are used to confirm the structure of the molecule, while High-Resolution Mass Spectrometry (HRMS) provides an accurate determination of the molecular weight. Infrared (IR) spectroscopy can be used to identify the characteristic amide carbonyl stretch.

Table 1: Examples of Synthesized Amide Derivatives Containing a Cyclopropane (B1198618) Moiety

| Compound ID | Structure | Yield (%) | Melting Point (°C) | Analytical Data Highlights |

| F5 | 2-(2-Bromophenyl)-N-(p-tolyl)cyclopropane-1-carboxamide | 61.5 | 160.8–162.1 | ¹H NMR (400 MHz, DMSO-d₆) δ 10.43 (s, 1H, H-N); ¹³C NMR (100 MHz, DMSO-d₆) δ 169.54 (C=O); HRMS (ESI) m/z [M + H]⁺ calcd for C₁₇H₁₇BrNO: 330.0488, found: 330.0498. mdpi.com |

| F6 | 2-(2-Bromophenyl)-N-(m-tolyl)cyclopropane-1-carboxamide | 68.1 | 190.4–191.3 | ¹H NMR (400 MHz, DMSO-d₆) δ 9.59 (s, 1H, H-N); ¹³C NMR (100 MHz, DMSO-d₆) δ 169.90 (C=O); HRMS (ESI) m/z [M + H]⁺ calcd for C₁₇H₁₇BrNO: 330.0488, found: 330.0497. mdpi.com |

| F7 | 2-(2-Bromophenyl)-N-(o-tolyl)cyclopropane-1-carboxamide | 66.7 | 188.9–190.2 | ¹H NMR (400 MHz, DMSO-d₆) δ 9.60 (s, 1H, H-N); ¹³C NMR (100 MHz, DMSO-d₆) δ 169.94 (C=O); HRMS (ESI) m/z [M + H]⁺ calcd for C₁₇H₁₇BrNO: 330.0488, found: 330.0498. mdpi.com |

| F9 | 2-(2-bromophenyl)-N-(thiazol-2-yl)cyclopropane-1-carboxamide | 71.3 | 161.7–163.3 | ¹H NMR (400 MHz, DMSO-d₆) δ 12.43 (s, 1H, NH, H-N); ¹³C NMR (100 MHz, DMSO-d₆) δ 170.00 (C=O); HRMS (ESI) m/z [M + H]⁺ calcd for C₁₃H₁₂BrN₂OS: 322.9848, found: 322.9857. mdpi.com |

Pyrethroid Analogues Incorporating Dichlorocyclopropane Moieties

Pyrethroids are a major class of synthetic insecticides that are structurally based on the natural pyrethrins (B594832) found in chrysanthemum flowers. A key structural feature of many pyrethroids is a cyclopropane ring. The incorporation of a 2,2-dichlorocyclopropane moiety, derived from this compound, into pyrethroid-like structures has been an area of significant research interest.

The synthesis of these analogues typically involves the esterification of the this compound with a suitable alcohol component, which is often a complex molecule containing an aromatic ring and other functional groups characteristic of pyrethroids. For example, 3-phenoxybenzyl alcohol is a common alcohol moiety used in the synthesis of photostable pyrethroids. nih.gov

The esterification can be carried out directly by reacting the carboxylic acid with the alcohol in the presence of an acid catalyst. However, to achieve higher yields and milder reaction conditions, the carboxylic acid is often converted to a more reactive derivative, such as the acid chloride, prior to reaction with the alcohol. This approach is analogous to the synthesis of amide derivatives described in the previous section.

The resulting pyrethroid analogues are then purified and characterized to confirm their structure and stereochemistry. The presence of chiral centers in both the cyclopropane ring and the alcohol moiety can lead to the formation of multiple stereoisomers. google.com The separation and characterization of these isomers are often crucial, as the insecticidal activity of pyrethroids can be highly dependent on their stereochemistry.

Research in this area has also explored the synthesis of pyrethroids with different substituents on the cyclopropane ring. For instance, the replacement of the dimethyl groups found in many traditional pyrethroids with halogen atoms, such as chlorine, has been investigated. nih.gov

Substituted Dichlorocyclopropane-Pyrazole Hybrids and Related Heterocycles

The synthesis of hybrid molecules that combine the 2,2-dichlorocyclopropane unit with heterocyclic rings, such as pyrazole (B372694), has emerged as a promising strategy for the development of novel compounds with potential biological activities. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological properties.

The synthesis of dichlorocyclopropane-pyrazole hybrids can be achieved through various synthetic routes. One common approach involves the use of a precursor molecule containing the dichlorocyclopropane moiety and a suitable functional group that can participate in a cyclization reaction to form the pyrazole ring.

For example, a β-diketone or an α,β-unsaturated ketone containing the 2,2-dichlorocyclopropane group can be reacted with hydrazine (B178648) or a substituted hydrazine to yield the corresponding pyrazole derivative. nih.gov The reaction conditions, such as the choice of solvent and the use of a catalyst, can influence the outcome of the reaction.

The synthesis of fully substituted pyrazoles with a dicyanomethyl group has been developed via an annulation reaction of 2-aroyl donor-acceptor cyclopropanes with arylhydrazines in the presence of DBU/AlCl₃ reaction systems. bohrium.com This method allows for a wide range of readily available aroyl-substituted donor-acceptor cyclopropanes with diverse functional groups and a diversity of substituents on the pyrazole products under operationally simple and mild reaction conditions. bohrium.comfigshare.com

The resulting hybrid molecules can be further modified to create a library of related compounds for structure-activity relationship studies. The characterization of these complex molecules relies heavily on advanced spectroscopic techniques, including 2D NMR experiments, to fully elucidate their structure.

Quaternary Ammonium (B1175870) Salts with Dichlorocyclopropane Fragments

Quaternary ammonium salts (QASs) are a class of compounds known for their diverse applications, including as surfactants, disinfectants, and phase-transfer catalysts. taylorandfrancis.com The incorporation of a 2,2-dichlorocyclopropane fragment into the structure of QASs can lead to novel compounds with unique properties.

The synthesis of these specialized QASs typically involves a two-step process. First, a tertiary amine containing a 2,2-dichlorocyclopropane fragment is synthesized. This can be achieved by reacting a suitable precursor, such as 2,2-dichlorocyclopropylmethyl halide, with a secondary amine.

In the second step, the tertiary amine is quaternized by reacting it with an alkylating agent, such as an alkyl halide. This reaction, known as the Menshutkin reaction, results in the formation of the quaternary ammonium salt. nih.gov The choice of the alkylating agent determines the nature of the fourth substituent on the nitrogen atom.

Microwave-assisted synthesis has been shown to be an effective method for the preparation of these QASs, often leading to high yields in shorter reaction times compared to conventional heating methods. researchgate.net The synthesized QASs are then purified and characterized using standard analytical techniques.

Research has shown that tertiary amines containing a gem-dichlorocyclopropane fragment can be successfully used for the synthesis of quaternary ammonium salts with potential anticorrosive activity. finechem-mirea.ru

Table 2: Synthesis of Tertiary Amines and Quaternary Ammonium Salts with Dichlorocyclopropane Fragments

| Reactants | Product | Reaction Conditions | Yield | Reference |

| Morpholine, 3-(2,2-dichlorocyclopropyl)propyl chloride | 4-(3-(2,2-dichlorocyclopropyl)propyl)morpholine | Thermal heating | Not specified | finechem-mirea.ru |

| 4-(3-(2,2-dichlorocyclopropyl)propyl)morpholine, Allyl bromide | 4-allyl-4-(3-(2,2-dichlorocyclopropyl)propyl)morpholinium bromide | Microwave radiation | Near quantitative | researchgate.netfinechem-mirea.ru |

Synthetic Strategies for Halogenated Cyclopropanecarboxylic Acid Esters

The synthesis of halogenated cyclopropanecarboxylic acid esters, including those derived from this compound, is of significant interest due to their utility as intermediates in organic synthesis, particularly in the preparation of agrochemicals.

A primary method for the synthesis of these esters is the esterification of the corresponding carboxylic acid. As discussed in previous sections, this can be achieved through direct esterification with an alcohol under acidic conditions or via the more reactive acid chloride intermediate.

Alternative synthetic strategies have also been developed. For example, the reaction of an appropriate alkene with a dihalocarbene can lead to the formation of a gem-dihalocyclopropane ring. The carbene can be generated in situ from a suitable precursor, such as chloroform (B151607) and a strong base. If the starting alkene contains an ester group, this method can provide a direct route to the desired halogenated cyclopropanecarboxylic acid ester.

Furthermore, methods for the production of halogenated carboxylic acid esters from inexpensive raw materials have been explored. One such method involves irradiating a mixture of a halo-carbon or a halogenated hydrocarbon and an alcohol with light in the presence of oxygen. google.com

The choice of synthetic strategy often depends on the availability of starting materials, the desired scale of the reaction, and the specific stereochemistry required for the final product.

Comparative Analysis with Structurally Similar Compounds (e.g., 2,2-Dibromocyclopropane-1-carboxylic Acid)

A comparative analysis of this compound with its structurally similar analogue, 2,2-dibromocyclopropane-1-carboxylic acid, reveals important differences in their chemical properties and reactivity. These differences are primarily attributed to the distinct properties of chlorine and bromine atoms.

Key Differences:

Atomic Radius and Bond Strength: Bromine has a larger atomic radius than chlorine. Consequently, the carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This difference in bond strength makes the bromo-derivative more susceptible to nucleophilic substitution reactions.

Electronegativity: Chlorine is more electronegative than bromine. This difference in electronegativity can influence the electronic properties of the cyclopropane ring and the acidity of the carboxylic acid group, although the effect is generally less pronounced than that of bond strength.

Lipophilicity: The larger and more polarizable bromine atoms generally lead to increased lipophilicity in the dibromo-compound compared to the dichloro-analogue. This property can be significant in the context of biological activity, as it can affect the compound's ability to cross cell membranes.

Reactivity: Due to the weaker C-Br bonds, 2,2-dibromocyclopropane-1-carboxylic acid is generally more reactive than its chloro-analogue in reactions involving the cleavage of the carbon-halogen bond.

These differences in properties can have important implications for the synthesis of derivatives and the biological activity of the resulting compounds. For example, the greater reactivity of the dibromo-compound may allow for certain transformations to be carried out under milder conditions. However, it may also lead to a greater propensity for side reactions.

Table 3: Comparison of this compound and 2,2-Dibromocyclopropane-1-carboxylic acid

| Property | This compound | 2,2-Dibromocyclopropane-1-carboxylic acid |

| Molecular Formula | C₄H₄Cl₂O₂ | C₄H₄Br₂O₂ |

| Molecular Weight | 155.0 g/mol | 243.9 g/mol |

| Key Structural Feature | Cyclopropane ring with two chlorine atoms at the 2-position. | Cyclopropane ring with two bromine atoms at the 2-position. |

| Reactivity | Weaker C-Cl bonds make it less reactive in nucleophilic substitutions compared to the bromo-derivative. | Weaker C-Br bonds due to bromine's larger atomic radius and lower electronegativity, making it more reactive in nucleophilic substitutions. |

| Lipophilicity | Less lipophilic. | More lipophilic, which could influence biological activity. |

Applications As a Synthetic Synthon in Advanced Organic Chemistry

Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic importance of 2,2-dichlorocyclopropane-1-carboxylic acid and related structures lies in their ability to act as key intermediates in constructing complex molecular frameworks. Carboxylic acids are recognized as stable, non-toxic, and readily available synthetic feedstocks. researchgate.net Modern synthetic strategies, particularly those departing from traditional polar retrosynthetic analysis, have utilized radical-based cross-coupling reactions of carboxylic acids to assemble intricate molecules in a more modular fashion. nih.gov

A notable advancement in this area is the development of electrocatalytic decarboxylative cross-coupling methods. nih.gov For instance, a radical-based Ni/Ag-electrocatalytic cross-coupling of α-substituted carboxylic acids provides a powerful tool for creating polyfunctionalized carbon frameworks, which are common motifs in complex organic molecules. nih.gov The cyclopropane (B1198618) ring, being the smallest all-carbon ring, is a functional group found in numerous complex natural products. rsc.org The inherent ring strain of the cyclopropane moiety in this compound makes it susceptible to controlled ring-opening reactions, allowing for the introduction of specific functionalities and the construction of larger cyclic or acyclic systems.

Precursor for Agrochemical and Pharmaceutical Intermediates

The dichlorocyclopropane carboxylic acid scaffold is a crucial component in the synthesis of various agrochemicals, particularly pyrethroid insecticides. Derivatives such as 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid are known intermediates for preparing esters with potent insecticidal activity. google.com This specific derivative is also an environmental transformation product of several commercial pesticides, including Cyfluthrin, Beta-cypermethrin, and Zeta-cypermethrin, highlighting the prevalence of this chemical structure in agrochemistry. nih.gov The synthesis of these agrochemical precursors often involves multi-step organic reactions where the cyclopropane ring is a central feature. ontosight.ai

In the pharmaceutical realm, cyclopropane carboxylic acid derivatives are valuable intermediates for active pharmaceutical ingredients (APIs). For example, (S)-(+)-2,2-dimethylcyclopropane carboxylic acid is a key intermediate in the synthesis of Cilastatin, a dehydropeptidase-I inhibitor. researchgate.net Furthermore, research has explored other cyclopropane carboxylic acid derivatives as potential inhibitors of leukotriene C4 synthase, indicating their utility in developing treatments for respiratory and inflammatory diseases. google.com The development of new functionally substituted cyclopropane carboxylic acids is considered a vital area for regulating plant life cycles and preserving fruit and vegetable quality by inhibiting ethylene (B1197577) biosynthesis. ffhdj.com

Below is a table summarizing key intermediates and their applications.

| Intermediate Compound | Application Area | Final Product/Target |

| 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid | Agrochemical | Pyrethroid Insecticides (e.g., Cyfluthrin) google.comnih.gov |

| (S)-(+)-2,2-dimethylcyclopropane carboxylic acid | Pharmaceutical | Cilastatin (Dehydropeptidase-I inhibitor) researchgate.net |

| Substituted Cyclopropane Carboxylic Acids | Pharmaceutical | Leukotriene C4 synthase inhibitors google.com |

| 1-aminocyclopropane-1-carboxylic acid (ACC) analogs | Agrochemical | Ethylene biosynthesis inhibitors ffhdj.comfrontiersin.org |

Role in the Construction of Natural Products and Heterocyclic Systems

The unique structure of this compound makes it a valuable synthon for the total synthesis of natural products and the construction of heterocyclic systems. The cyclopropane motif is a common feature in a wide array of natural products, including terpenoids, alkaloids, steroids, and fatty acids. rsc.org Synthetic chemists utilize various methods, such as [2+1]-type cycloadditions and 1,3-cyclizations, to incorporate this three-membered ring into target molecules. rsc.org

Donor-acceptor cyclopropanes (DACs), a class of compounds to which this compound belongs, are particularly effective as three-carbon surrogates in organic synthesis. researchgate.net They can participate in a variety of (3+n)-cycloaddition and annulation processes, providing access to diverse carbocyclic and heterocyclic structures. researchgate.net The presence of both an electron-withdrawing group (the carboxylic acid and dichloro substituents) and a donor component (the cyclopropane ring itself) facilitates reactions with both nucleophiles and electrophiles. This reactivity is harnessed to construct complex polycyclic structures, including molecules where a new ring is fused to a heterocyclic moiety. researchgate.net The synthesis of heterocyclic natural products has increasingly benefited from strategies that enable the direct functionalization of C-H bonds, allowing for more efficient and novel retrosynthetic disconnections. nih.gov

Utilization as an Acceptor and Dehydrative Agent in Organic Synthesis

In organic synthesis, this compound can function as a versatile acceptor molecule. Donor-acceptor cyclopropanes (DACs) are well-established as valuable building blocks that can undergo ring-opening reactions when treated with Lewis acids or other reagents, reacting as formal C3-synthons. researchgate.net The electron-withdrawing nature of the carboxyl and dichloro groups polarizes the cyclopropane ring, making it susceptible to nucleophilic attack. This allows the cyclopropane unit to be used in formal (3+2) cycloadditions with alkenes to construct cyclopentane (B165970) rings. researchgate.net This reactivity is analogous to that of Michael acceptors, which are electrophilic molecules that react with nucleophiles. american.edu

While the compound itself is not a dehydrative agent, it is a key substrate in dehydrative condensation reactions, one of the most fundamental transformations in organic chemistry. tcichemicals.com Carboxylic acids are reacted with amines or alcohols to form amides and esters, respectively, through the formal removal of a water molecule. To facilitate this, the carboxylic acid's hydroxyl group, a poor leaving group, must be activated. openstax.org This is often achieved using condensing agents or by catalysis with agents like arylboronic acids, which can form a mixed anhydride (B1165640) intermediate that is more susceptible to nucleophilic attack. tcichemicals.comnih.gov This process is crucial for synthesizing a wide range of esters and amides from carboxylic acid precursors like this compound. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,2-Dichlorocyclopropane-1-carboxylic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity can be assembled.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the cyclopropane (B1198618) ring and the carboxylic acid group. The three protons on the cyclopropane ring are chemically non-equivalent, leading to a complex splitting pattern.

The methine proton (H1), attached to the same carbon as the carboxylic acid group, is expected to be deshielded by the electron-withdrawing nature of the adjacent carbonyl and chlorine atoms. The two methylene (B1212753) protons (H3a and H3b) are diastereotopic and will therefore have different chemical shifts and exhibit geminal coupling to each other, as well as vicinal coupling to the methine proton. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, a characteristic feature of acidic protons. spectrabase.comlibretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | 10.0 - 12.0 | broad singlet | - |

| H1 | 2.5 - 3.0 | doublet of doublets | JH1-H3a (cis), JH1-H3b (trans) |

| H3a | 1.8 - 2.2 | doublet of doublets | JH3a-H3b (geminal), JH3a-H1 (cis) |

| H3b | 1.4 - 1.8 | doublet of doublets | JH3b-H3a (geminal), JH3b-H1 (trans) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum of this compound will provide information on the four unique carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field (highest ppm value) due to the strong deshielding effect of the two oxygen atoms. libretexts.org The quaternary carbon atom bonded to the two chlorine atoms (C2) will also be significantly deshielded. The methine carbon (C1) and the methylene carbon (C3) of the cyclopropane ring are expected to appear at higher fields, with the strained nature of the three-membered ring influencing their chemical shifts. libretexts.orgnih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 185 |

| C2 | 60 - 75 |

| C1 | 30 - 45 |

| C3 | 20 - 35 |

Note: These are estimated chemical shift ranges and can be influenced by solvent effects.

Two-dimensional (2D) NMR experiments, such as the Heteronuclear Multiple Bond Correlation (HMBC) technique, are invaluable for confirming the structural assignment of this compound. HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds.

For this molecule, key HMBC correlations would be expected between:

The methine proton (H1) and the carbonyl carbon (C=O), the dichlorinated carbon (C2), and the methylene carbon (C3).

The methylene protons (H3a and H3b) and the methine carbon (C1) and the dichlorinated carbon (C2).

These correlations would unambiguously establish the connectivity of the cyclopropane ring and the attachment of the carboxylic acid and dichloro-substituted carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum of this compound are expected to be:

A very broad absorption in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. spectroscopyonline.com

A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. The exact position can be influenced by hydrogen bonding. spectroscopyonline.com

C-H stretching vibrations for the cyclopropane ring protons, typically appearing just above 3000 cm⁻¹.

C-Cl stretching vibrations, which are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |

| Cyclopropane | C-H stretch | ~3100 - 3000 | Medium |

| Carbonyl | C=O stretch | ~1710 | Strong |

| Dichloroalkane | C-Cl stretch | 800 - 600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

For this compound (molecular weight: 153.98 g/mol for the most common isotopes ¹²C, ¹H, ¹⁶O, and ³⁵Cl), the EI-MS spectrum is expected to show a molecular ion peak. Due to the presence of two chlorine atoms, this peak will be accompanied by M+2 and M+4 peaks, with characteristic isotopic abundance ratios (approximately 9:6:1), which is a definitive indicator of a dichloro-substituted compound.

Common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). libretexts.org Therefore, significant fragment ions are anticipated at:

m/z [M-OH]⁺: Loss of a hydroxyl radical.

m/z [M-COOH]⁺: Loss of the carboxylic acid group, resulting in the 2,2-dichlorocyclopropyl cation.

Further fragmentation could involve the loss of chlorine atoms or the opening of the cyclopropane ring.

Table 4: Predicted Key Ions in the EI-MS of this compound

| Ion | Proposed Structure / Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 154 (for ³⁵Cl₂) |

| [M+2]⁺ | Molecular Ion with one ³⁷Cl | 156 |

| [M+4]⁺ | Molecular Ion with two ³⁷Cl | 158 |

| [M-OH]⁺ | Loss of -OH | 137 (for ³⁵Cl₂) |

| [M-COOH]⁺ | Loss of -COOH | 109 (for ³⁵Cl₂) |